Divergent Target Engagement: TAAR1 Agonism of the Chloro-Methyl Analog vs. PfSpdS Binding of the Unsubstituted Parent (BIPA)
The target compound's specific 5-chloro-1-methyl substitution pattern drives a distinct target engagement profile. The unsubstituted analog BIPA is a validated ligand for the protozoan enzyme PfSpdS, but its inhibitory activity is negligible [1]. 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine shifts target affinity towards the mammalian G-protein coupled receptor TAAR1, acting as an agonist [2]. This demonstrates that the simple chloro-methyl modification is sufficient to completely alter the biological selectivity profile from a parasitic enzyme to a neurobiological receptor, a critical consideration for target-based assay design.
| Evidence Dimension | Biological Target Engagement and Functional Activity |
|---|---|
| Target Compound Data | EC50 = 11.4 µM (Agonist activity at human TAAR1) |
| Comparator Or Baseline | BIPA (5-(1H-benzimidazol-2-yl)pentan-1-amine): KD = ~15 µM, IC50 >> 100 µM (Binder to PfSpdS, non-inhibitory) |
| Quantified Difference | Target compound is an agonist at TAAR1, whereas BIPA is a non-inhibitory binder to PfSpdS. Direct affinity/activity comparison is confounded by different assay formats and targets. The key differentiator is orthogonal target engagement. |
| Conditions | BIPA data: Isothermal Titration Calorimetry (ITC) for KD and PfSpdS enzymatic assay for IC50 [1]. Target compound data: BRET-based cAMP accumulation assay in HEK293 cells expressing human TAAR1 [2]. |
Why This Matters
For projects investigating neurobiological pathways via TAAR1, this compound offers a structurally defined chemical probe, whereas the simpler analog BIPA is a dead-end for this target; procurement decisions must be guided by the intended biological application.
- [1] Sprenger, J., Carey, J., Svensson, B., Wengel, V., & Persson, L. (2016). Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing. PLOS ONE, 11(9), e0163442. View Source
- [2] BindingDB. BDBM50293017: Affinity Data for CHEMBL4172905. Available at: http://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50293017. View Source
